5,6-Diaminouracil semisulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

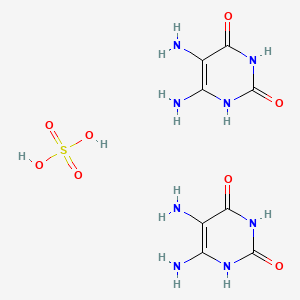

5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H6N4O2.H2O4S/c2*5-1-2(6)7-4(10)8-3(1)9;1-5(2,3)4/h2*5H2,(H4,6,7,8,9,10);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZPGHXQOXIBIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)N)N.C1(=C(NC(=O)NC1=O)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N8O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3240-72-0 (Parent) | |

| Record name | Uracil, 5,6-diamino-, hemisulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063981351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80981606 | |

| Record name | Sulfuric acid--5,6-diaminopyrimidine-2,4-diol (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80981606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63981-35-1 | |

| Record name | Uracil, 5,6-diamino-, hemisulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063981351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid--5,6-diaminopyrimidine-2,4-diol (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80981606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dioxo-1H,3H-pyrimidine-5,6-diammonium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5,6-Diaminouracil semisulfate chemical properties

An In-Depth Technical Guide to 5,6-Diaminouracil Semisulfate: Properties, Synthesis, and Applications

Introduction

5,6-Diaminouracil, a pyrimidine derivative characterized by two amino groups at the 5 and 6 positions of the uracil ring, is a cornerstone building block in medicinal chemistry and pharmaceutical research.[1][2] Its enhanced reactivity, stemming from the vicinal diamine functionality, makes it a critical precursor for a diverse array of heterocyclic compounds.[1][3] This guide focuses on the semisulfate salt of 5,6-diaminouracil (often referred to simply as 5,6-diaminouracil sulfate), a common form utilized in synthesis due to its convenient handling and purification properties.

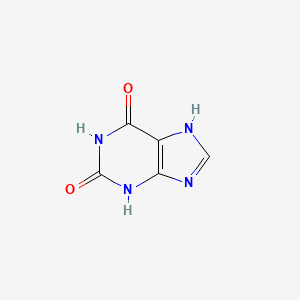

The primary significance of this compound lies in its role as a key intermediate for synthesizing xanthine derivatives, which are privileged structures in drug discovery.[2][4] These derivatives are widely investigated as potent antagonists for adenosine receptors, targeting treatments for neurodegenerative diseases like Parkinson's and Alzheimer's, as well as for cancer immunotherapy.[2] Furthermore, it serves as a precursor for other important molecules, including lumazines, the diuretic amiloride, and dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes.[4][5] This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the compound's chemical properties, synthesis protocols, reactivity, analytical characterization, and key applications.

Physicochemical Properties and Identification

This compound is typically encountered as a white to off-white crystalline solid or powder.[1] The sulfate salt is notably sparingly soluble in water, a characteristic that is often exploited for its isolation and purification during synthesis.[6][7] In contrast, other salt forms, such as the hydrochloride, are appreciably more soluble in aqueous solutions.[7]

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| Chemical Name | 5,6-diamino-1H-pyrimidine-2,4-dione | [8] |

| Synonyms | 4,5-Diamino-2,6-dihydroxypyrimidine sulfate, 5,6-Diamino-2,4-dihydroxypyrimidine sulfate | [9] |

| CAS Number | 32014-70-3 (Sulfate Salt); 3240-72-0 (Free Base) | [8][9] |

| Molecular Formula | C₄H₆N₄O₂ · 0.5H₂SO₄ (Semisulfate); C₄H₆N₄O₂ (Free Base) | [9][10] |

| Molecular Weight | 142.12 g/mol (Free Base Basis) | [9][11] |

| InChI Key | IKARJSDZQCSEJX-UHFFFAOYSA-N (Sulfate) | |

| Canonical SMILES | C1(=C(NC(=O)NC1=O)N)N | [1][8] |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white powder/crystalline solid | [1] |

| Melting Point | >260 °C (decomposes) | |

| Solubility | Sparingly soluble in water (sulfate salt) | [6][7] |

| Topological Polar Surface Area | 110 Ų | [8][12] |

| Hydrogen Bond Donor Count | 4 | [12] |

| Hydrogen Bond Acceptor Count | 4 | [12] |

| XLogP3 | -1.9 | [8][12] |

Synthesis and Purification

The most prevalent synthetic route to 5,6-diaminouracil involves the nitrosation of a 6-aminouracil precursor at the C5 position, followed by the chemical reduction of the resulting nitroso group. This strategy is efficient and allows for the isolation of the product in good yield.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Nitrosation and Reduction

This protocol is adapted from established procedures and demonstrates a reliable method for laboratory-scale synthesis.[7][13]

Causality: The procedure begins with the in situ generation of nitrous acid from sodium nitrite and a weak acid (acetic acid). Nitrous acid is the electrophile that attacks the electron-rich C5 position of 6-aminouracil. The subsequent reduction is achieved with sodium hydrosulfite (sodium dithionite), a powerful yet safe reducing agent for this transformation. The product is first isolated as a bisulfite adduct, which is sparingly soluble and precipitates, simplifying purification. Conversion to the desired sulfate salt is then achieved by dissolution in a base and re-precipitation with sulfuric acid.

-

Nitrosation:

-

Suspend 6-aminouracil in water in a three-necked flask equipped with a mechanical stirrer.

-

Heat the mixture to approximately 80°C to aid dissolution, then neutralize to litmus with glacial acetic acid. Rationale: This ensures the 6-aminouracil is in a reactive state.

-

Add an additional excess of glacial acetic acid. Cautiously add a concentrated aqueous solution of sodium nitrite. Rationale: The controlled addition of nitrite to the acidic solution generates nitrous acid for the nitrosation reaction. A rose-red precipitate of 6-amino-5-nitrosouracil forms.

-

Cool the mixture and filter the red solid, washing with water.

-

-

Reduction:

-

Transfer the moist nitroso intermediate back to the flask and suspend it in warm water (approx. 50°C).

-

In a well-ventilated hood, add solid sodium hydrosulfite portion-wise while stirring and heating. Continue addition until the red color is completely discharged, resulting in a light tan suspension. Rationale: Sodium hydrosulfite reduces the nitroso group to an amino group. The disappearance of the red color is a clear visual endpoint for the reaction.

-

Add a small excess of sodium hydrosulfite and stir with heating for an additional 15 minutes to ensure complete reaction.

-

Cool the suspension. The dense 5,6-diaminouracil bisulfite salt will precipitate.

-

-

Conversion to Semisulfate:

-

Filter the bisulfite salt and wash it thoroughly with water.

-

Dissolve the bisulfite salt in an aqueous base, such as potassium hydroxide or sodium hydroxide solution.

-

Filter the solution if necessary to remove any insoluble impurities.

-

Acidify the clear filtrate with an excess of sulfuric acid. The sparingly soluble this compound will precipitate out of the solution.[6]

-

Filter the white precipitate, wash with cold water and acetone, and dry under vacuum to yield the final product.

-

Chemical Reactivity and Stability

The synthetic utility of 5,6-diaminouracil is dominated by the reactivity of its adjacent C5 and C6 amino groups. This "vicinal diamine" motif is primed for condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form fused heterocyclic systems.

Core Reaction: Synthesis of Fused Heterocycles

The most important reaction is the cyclization to form purine analogs like xanthines or other fused systems like pteridines (lumazines).

Caption: Pathway for the synthesis of 8-substituted xanthines from 5,6-diaminouracil.

-

Xanthine Synthesis: A highly efficient method involves the condensation of 5,6-diaminouracil derivatives with various carboxylic acids using a modern coupling reagent like COMU.[4] This reaction is regioselective, forming the 6-amino-5-carboxamidouracil intermediate, which can then be cyclized under mild conditions to produce a wide array of 8-substituted xanthines.[2][4] This pathway avoids the use of hazardous chlorinating reagents and allows for rapid, high-yield synthesis.[4]

-

Stability: 5,6-Diaminouracil derivatives are susceptible to degradation under harsh acidic or basic conditions.[14] Potential degradation pathways include the hydrolysis of the amino groups and, under more extreme conditions, the opening of the pyrimidine ring.[14] Therefore, pH control is a critical parameter during synthesis, formulation, and storage. The compound exhibits good thermal stability, as indicated by its high decomposition temperature.

Analytical Characterization

A comprehensive purity and identity assessment of this compound requires a combination of chromatographic and spectroscopic techniques.

Table 3: Key Analytical Techniques for Characterization

| Technique | Purpose | Expected Observations |

| HPLC | Purity assessment, stability testing, quantification | A single major peak for the intact compound, well-resolved from any impurities or degradants. |

| ¹H-NMR | Structural confirmation, impurity identification | Characteristic signals for the amino (NH₂) and imide (NH) protons. |

| Mass Spectrometry (MS) | Molecular weight confirmation, structural elucidation | A molecular ion peak corresponding to the free base (m/z ≈ 142.05).[8] |

| FTIR Spectroscopy | Functional group identification | Characteristic absorption bands for N-H stretching (amine/amide) and C=O stretching (carbonyl).[15] |

Protocol: Stability-Indicating HPLC Method

This method is designed to separate the parent compound from potential degradation products, making it suitable for stability studies and quality control.[14]

Rationale: A reversed-phase C18 column is the standard for polar analytes. A gradient elution starting with a high aqueous component and ramping up the organic modifier (acetonitrile) ensures that both polar and potential non-polar impurities are eluted and resolved. UV detection is highly effective due to the strong absorbance of the uracil chromophore.

-

Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 5% B, linearly increase to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 275 nm.

-

Validation: The method's specificity should be confirmed by analyzing samples subjected to forced degradation (acid, base, oxidation, heat, light) to ensure all degradant peaks are resolved from the main analyte peak.[14]

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but rather a versatile starting material for compounds with significant therapeutic potential.

Caption: Major application areas derived from the 5,6-diaminouracil scaffold.

-

Adenosine Receptor Antagonists: This is the most prominent application. By serving as the precursor to 8-substituted xanthines, it enables the development of potent and selective antagonists for A₁, A₂ₐ, A₂ₑ, and A₃ adenosine receptors.[2][4] These antagonists are high-value targets for treating Parkinson's disease, Alzheimer's disease, and for enhancing immune responses in cancer therapy.[2]

-

DPP-4 Inhibitors: Xanthine-based structures derived from 5,6-diaminouracil have been identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in the management of type 2 diabetes.[4]

-

Other Therapeutic and Industrial Uses: The compound is an intermediate in the synthesis of the diuretic amiloride.[5] Its derivatives have also been studied for their ability to inhibit lipid peroxidation, indicating potential as antioxidants for studying oxidative stress.[2] In a non-pharmaceutical context, 5,6-diaminouracil sulfate is also used as an algicide.[5]

Safety and Handling

5,6-Diaminouracil and its salts should be handled with appropriate caution in a laboratory setting.

-

Hazards: The compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[8][12] It is also reported to cause skin irritation and serious eye irritation or damage.[16][17]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[10][16] If handling the powder creates dust, a suitable respirator (e.g., N95) should be used.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. It is classified as a combustible solid.[10]

References

-

PrepChem.com. (n.d.). Preparation of 5,6-diaminouracil. Retrieved from [Link]

- Google Patents. (1982). CH629788A5 - PROCESS FOR PRODUCTION OF 5,6-DIAMINOURACIL.

-

Sherman, W. R., & Taylor, E. C., Jr. (1957). Diaminouracil hydrochloride. Organic Syntheses, 37, 23. doi:10.15227/orgsyn.037.0023. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76726, 5,6-Diaminouracil. Retrieved from [Link]

-

El-Sofany, R. S., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. Retrieved from [Link]

-

Marx, D., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 96. doi:10.3389/fchem.2019.00096. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 5,6-DIAMINOURACIL. Retrieved from [Link]

-

European Bioinformatics Institute. (n.d.). 5,6-diaminouracil (CHEBI:46252). Retrieved from [Link]

Sources

- 1. CAS 3240-72-0: 5,6-Diaminouracil | CymitQuimica [cymitquimica.com]

- 2. 5,6-Diaminouracil|C4H6N4O2|Research Chemical [benchchem.com]

- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CH629788A5 - PROCESS FOR PRODUCTION OF 5,6-DIAMINOURACIL. - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 5,6-Diaminouracil | C4H6N4O2 | CID 76726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. 5,6-ジアミノウラシルスルファート 95% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 3240-72-0 5,6-Diaminouracil AKSci W5383 [aksci.com]

- 12. echemi.com [echemi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. sigmaaldrich.com [sigmaaldrich.com]

5,6-Diaminouracil semisulfate CAS number 32014-70-3

An In-depth Technical Guide to 5,6-Diaminouracil Semisulfate (CAS 32014-70-3)

Authored by a Senior Application Scientist

Introduction: 5,6-Diaminouracil, particularly in its more stable semisulfate salt form (CAS 32014-70-3), is a cornerstone heterocyclic building block for synthetic and medicinal chemistry. Its vicinal diamine functionality on the pyrimidine core offers a versatile scaffold for the construction of fused bicyclic systems of significant pharmacological interest. This guide provides an in-depth exploration of its synthesis, key reactions, and applications, tailored for researchers, scientists, and professionals in drug development.

Part 1: Physicochemical Properties and Synthesis

A thorough understanding of the fundamental characteristics of this compound is critical for its effective application.

Core Chemical Data

| Property | Value |

| CAS Number | 32014-70-3[1][2][3] |

| Synonyms | 4,5-Diamino-2,6-dihydroxypyrimidine sulfate, 5,6-Diamino-2,4-dihydroxypyrimidine sulfate[1][2] |

| Molecular Formula | C₄H₆N₄O₂ · xH₂SO₄[1][2] |

| Molecular Weight | 142.12 g/mol (free base basis)[1][2] |

| Appearance | Powder[2] |

| Melting Point | >260 °C (decomposition)[2] |

Synthesis: From Nitrosation to Reduction

The prevalent synthetic route to 5,6-Diaminouracil involves a two-step process starting from 6-aminouracil. The causality behind this choice lies in the need to introduce a second nitrogen-containing functional group at the C5 position, which is achieved through nitrosation followed by reduction.

Step 1: Nitrosation of 6-Aminouracil The initial step is the nitrosation of 6-aminouracil. This is typically accomplished by reacting 6-aminouracil with a nitrosating agent, commonly sodium nitrite in an acidic medium like acetic acid.[4][5] This electrophilic substitution reaction targets the electron-rich C5 position of the pyrimidine ring, yielding 6-amino-5-nitrosouracil. A common challenge at this stage, particularly during scale-up, is the precipitation of the red nitroso compound, which can result in a thick, difficult-to-stir slurry.[4][6]

Step 2: Reduction of 6-Amino-5-nitrosouracil The intermediate 6-amino-5-nitrosouracil is then reduced to the final product. Common reducing agents include sodium hydrosulfite (sodium dithionite) or catalytic hydrogenation.[4][5][6] The reduction converts the nitroso group (-NO) into an amino group (-NH₂), affording the desired 5,6-diaminouracil. The semisulfate salt is then typically formed by precipitation from an aqueous sulfuric acid solution, which confers greater stability compared to the free base.[6]

Experimental Protocol: Synthesis of 5,6-Diaminouracil Hydrochloride (Illustrative of the Reduction Step)

This protocol, adapted from Organic Syntheses, describes the reduction of the nitroso intermediate to the hydrochloride salt. The formation of the semisulfate salt follows a similar principle.

-

Slurry Formation: In a well-ventilated hood, the moist 6-amino-5-nitrosouracil is transferred to a flask with warm water (approx. 50°C) to form a slurry.[6]

-

Reduction: While stirring and heating on a steam bath, solid sodium hydrosulfite is added portion-wise until the characteristic red color of the nitroso compound is completely discharged.[6] An additional amount of sodium hydrosulfite is added to ensure the reaction goes to completion.[6]

-

Cooling and Filtration: The resulting light tan suspension is stirred with heating for an additional 15 minutes and then allowed to cool. The dense diaminouracil bisulfite intermediate is collected by filtration and washed with water.[6]

-

Salt Conversion: The intermediate bisulfite salt can be converted to the more stable sulfate salt by dissolving it in an aqueous base and then precipitating with sulfuric acid.[6]

Caption: Synthesis of Xanthine derivatives from 5,6-Diaminouracil.

Synthesis of Pteridine Derivatives

Pteridines are another class of nitrogen-containing heterocyclic compounds that are precursors to important biological molecules like folic acid. The Gabriel-Isay condensation is a common method for pteridine synthesis, which involves the reaction of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. [7]The reaction proceeds through a nucleophilic attack of the more reactive amino group on a carbonyl group, followed by cyclization to form the pteridine ring system. [7] Alternatively, the Timmis reaction provides a regioselective route to pteridines by condensing a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group. [7]

Part 3: Analytical Quality Control

To ensure the reliability of experimental results, rigorous analytical characterization of this compound is essential. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a cornerstone of quality control.

Protocol: Stability-Indicating HPLC Method

-

Objective: To quantify this compound and detect any degradation products.

-

Mobile Phase: A gradient elution using a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the uracil chromophore has maximum absorbance.

-

Forced Degradation: To validate the stability-indicating nature of the method, the compound should be subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic). [8]The method must be able to resolve the main peak from any degradation products formed.

-

Analysis: Inject the prepared sample solution into the HPLC system. The peak area of 5,6-Diaminouracil is used to determine its purity against a reference standard.

| Analytical Technique | Purpose |

| HPLC | Purity assessment and detection of impurities. |

| ¹H NMR & ¹³C NMR | Structural elucidation and confirmation. [9][10][11] |

| Mass Spectrometry | Determination of molecular weight. |

| FT-IR Spectroscopy | Identification of functional groups. |

Part 4: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat. [12]* Ventilation: Handle in a well-ventilated area to avoid inhalation of dust. [12]* Spill Response: In case of a spill, clean it up immediately using dry procedures to avoid generating dust. [12]* Fire Safety: While not considered a significant fire risk, it is non-combustible. [12]Use fire-fighting measures suitable for the surrounding area. [12]* Storage: Keep containers securely sealed and store in a cool, dry place. [12] Hazard Statements:

-

H315: Causes skin irritation. [12]* H319: Causes serious eye irritation. [12]* H335: May cause respiratory irritation. [12]

References

-

Sherman, W. R., & Taylor, E. C., Jr. (n.d.). Diaminouracil hydrochloride. Organic Syntheses, 37, 23. Available at: [Link]

-

Marx, D., Wingen, L. M., Schnakenburg, G., Müller, C. E., & Scholz, M. S. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 83. Available at: [Link]

-

Marx, D., Wingen, L. M., Schnakenburg, G., Müller, C. E., & Scholz, M. S. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7. Available at: [Link]

-

Marx, D., Wingen, L. M., Schnakenburg, G., Müller, C. E., & Scholz, M. S. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Patrinum. Available at: [Link]

-

Marx, D., Schnakenburg, G., Grimme, S., & Müller, C. E. (2019). Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives. Molecules, 24(12), 2211. Available at: [Link]

-

5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025-10-20). RSC Advances. Available at: [Link]

-

Recent Advances in the Synthesis of Xanthines. (2022-11-08). Semantic Scholar. Available at: [Link]

-

Synthesis of pteridines derivatives from different heterocyclic compounds. (n.d.). Der Pharma Chemica. Available at: [Link]

- PROCESS FOR PRODUCTION OF 5,6-DIAMINOURACIL. (n.d.). Google Patents.

- NEW PROCESS FOR PREPARING 5,6-DIAMINO-URACIL FROM 5-NITROSO-6-AMINO-URACIL. (n.d.). Google Patents.

-

A Fast and Effective Quantitation Method for Uracil, 5,6-Dihydrouracil, and 5-Fluorouracil from Human Serum by LC-MS/MS. (n.d.). Phenomenex. Available at: [Link]

-

Reactions of 1,3-Dimethyl-5,6-diaminouracil. (n.d.). Journal of the American Chemical Society. Available at: [Link]

-

5,6-Diaminouracil. (n.d.). PubChem. Available at: [Link]

-

Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. (2022-05-22). Molecules. Available at: [Link]

-

Recent applications of aminouracil in multicomponent reactions. (2021-03-01). ResearchGate. Available at: [Link]

-

Recent Developments in Applications of Aminouracil in the Synthesis of the Heterocyclic Compound via Multicomponent Reaction. (n.d.). SciSpace. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 5,6-二氨基脲嘧啶硫酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 5,6-Diaminouracil sulfate | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]

- 11. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

synthesis of 5,6-Diaminouracil semisulfate from 6-aminouracil

An In-Depth Technical Guide to the Synthesis of 5,6-Diaminouracil Semisulfate from 6-Aminouracil

Introduction

5,6-Diaminouracil is a pivotal intermediate in the synthesis of a wide array of heterocyclic compounds, most notably purines and xanthine derivatives such as caffeine and theophylline, which have significant applications in the pharmaceutical industry. Its synthesis from the readily available precursor, 6-aminouracil, is a cornerstone reaction for researchers and professionals in medicinal chemistry and drug development. This guide provides a comprehensive, field-proven methodology for this two-step synthesis, focusing on the preparation of the sparingly soluble and stable semisulfate salt. The narrative emphasizes the underlying chemical principles, process optimization, and self-validating protocols to ensure reproducibility and high purity.

Reaction Mechanism and Theoretical Considerations

The conversion of 6-aminouracil to 5,6-diaminouracil is achieved through a two-step process: an initial nitrosation at the C5 position followed by the reduction of the newly introduced nitroso group.

Part A: Nitrosation of 6-Aminouracil

The first step is the electrophilic substitution on the electron-rich pyrimidine ring. The amino group at the C6 position is an activating group, directing the incoming electrophile to the C5 position. The reaction is typically performed by generating the nitrosating agent, nitrous acid (HNO₂), in situ from sodium nitrite (NaNO₂) and a weak acid, such as acetic acid.

The acidic environment protonates nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺). This ion is the active species that attacks the C5 position of 6-aminouracil. The reaction's progress is visually indicated by the formation of the intensely colored 6-amino-5-nitrosouracil intermediate.[1][2]

A critical aspect of this stage is managing the physical state of the reaction mixture. As 6-amino-5-nitrosouracil precipitates, the mixture can become a thick, difficult-to-stir slurry.[2][3] This necessitates the use of robust mechanical stirring and careful, controlled addition of the sodium nitrite solution to maintain homogeneity and ensure complete conversion.[2]

Part B: Reduction of 6-Amino-5-nitrosouracil

The intermediate nitroso compound is subsequently reduced to the corresponding amine. While several reducing agents are effective, including catalytic hydrogenation over palladium or platinum catalysts, sodium hydrosulfite (more accurately, sodium dithionite, Na₂S₂O₄) is a common and effective choice for laboratory-scale preparations.[1][3][4]

Sodium dithionite is a powerful reducing agent in aqueous solutions. The reduction involves the transfer of electrons to the nitroso group, followed by protonation, ultimately converting it to an amino group. The completion of this step is marked by the bleaching of the colored nitroso intermediate, resulting in a light tan suspension.[3] The quantity of sodium dithionite required can vary depending on its purity and age, so it is often added until the color change is complete, with a slight excess to ensure the reaction goes to completion.[3]

Part C: Isolation as the Semisulfate Salt

While the product can be isolated as a hydrochloride or bisulfite salt, the sulfate salt is noted for its low solubility in water.[3] This property is advantageous for achieving high recovery from the aqueous reaction mixture. The "semisulfate" designation implies a 2:1 molar ratio of 5,6-diaminouracil to sulfuric acid in the final salt. This is achieved by dissolving the intermediate (often the bisulfite salt or the free base generated in situ) and carefully precipitating the product with sulfuric acid. A patent describes a high-yield synthesis where the final product is isolated as the sulfate salt after reduction.[5]

Overall Synthetic Pathway

The transformation from 6-aminouracil to 5,6-diaminouracil is a robust and scalable process.

Caption: Two-step synthesis of this compound from 6-Aminouracil.

Experimental Protocol

This protocol is synthesized from established procedures and adapted for the preparation of the semisulfate salt.[3][5]

Materials and Equipment

| Reagent/Material | Specification |

| 6-Aminouracil | >98% Purity |

| Sodium Nitrite (NaNO₂) | ACS Grade |

| Glacial Acetic Acid | ACS Grade |

| Sodium Dithionite (Na₂S₂O₄) | >85% Purity |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) |

| Deionized Water | High Purity |

| Equipment | |

| Three-necked round-bottom flask | Appropriate volume |

| Overhead mechanical stirrer | High-torque motor |

| Reflux condenser | |

| Addition funnel | |

| Heating mantle | |

| Büchner funnel and filter flask |

Step-by-Step Methodology

Step 1: Nitrosation to form 6-Amino-5-nitrosouracil

-

Setup: In a well-ventilated fume hood, equip a three-necked flask with an overhead mechanical stirrer and an addition funnel.

-

Slurry Formation: Charge the flask with 6-aminouracil (1.0 mole) and deionized water to create a stirrable slurry.

-

Acidification: While stirring, add glacial acetic acid (approx. 1.5 moles). Caution should be exercised as frothing may occur.[3]

-

Heating: Gently heat the mixture to 70-80°C using a heating mantle.

-

Nitrite Addition: Dissolve sodium nitrite (1.1 moles) in a minimal amount of deionized water and add it to the addition funnel. Add the nitrite solution dropwise to the hot slurry over 30-45 minutes. The mixture will develop a deep red or orange color and thicken considerably.[3]

-

Reaction Completion: Continue stirring the thick slurry at 70-80°C for an additional 30 minutes after the addition is complete.

-

Cooling and Isolation: Allow the mixture to cool to room temperature. The red 6-amino-5-nitrosouracil can be isolated by filtration, washed with cold water, and used directly in the next step. The preparation can be safely paused at this stage.[3]

Step 2: Reduction to 5,6-Diaminouracil

-

Slurry Formation: Transfer the wet filter cake of 6-amino-5-nitrosouracil to a large flask equipped for mechanical stirring and heating. Add warm deionized water (approx. 50°C) to form a stirrable slurry.[3]

-

Reduction: While stirring and maintaining the temperature at 50-60°C, add solid sodium dithionite (Na₂S₂O₄) in portions. The red color of the nitroso compound will be bleached to a light tan or off-white color.[3]

-

Excess Reductant: After the color change is complete, add an additional portion of sodium dithionite (e.g., 10-15% of the total amount used) to ensure complete reduction.[3]

-

Digestion: Continue to stir the light tan suspension with heating for an additional 15-20 minutes.

Step 3: Isolation of this compound

-

Cooling and Filtration: Allow the suspension to cool to room temperature. The intermediate product (often a bisulfite adduct) can be filtered.

-

Base Treatment: Resuspend the filtered solid in water and add an aqueous base (e.g., dilute sodium hydroxide) until the solid dissolves, forming the sodium salt of 5,6-diaminouracil.

-

Precipitation: Cool the solution in an ice bath and slowly add dilute sulfuric acid while stirring vigorously. Monitor the pH to ensure it becomes strongly acidic.

-

Isolation: The this compound will precipitate as a dense, off-white solid. Allow the suspension to stir in the cold for 30 minutes to maximize precipitation.

-

Washing and Drying: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water, followed by a wash with acetone or ethanol to aid in drying. Dry the product in a vacuum oven at 60-70°C to a constant weight.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and isolation of this compound.

Troubleshooting and Process Optimization

-

Thick Slurry in Nitrosation: As noted, the nitrosation mixture can become nearly solid.[3] Using a flask with a wide neck is advisable for easier removal of the product. Ensure the mechanical stirrer has sufficient torque to maintain agitation.[2]

-

Quality of Sodium Dithionite: The efficacy of sodium dithionite can degrade upon exposure to air and moisture. Use fresh, high-quality reagent. The amount needed should be determined by the visual endpoint (disappearance of the red color) rather than by stoichiometric calculation alone.[3]

-

Yield of Sulfate Salt: The procedure for forming the sulfate salt may result in a slightly lower yield compared to the hydrochloride salt, but its low solubility is a significant advantage for isolation.[3] Careful control of pH and temperature during precipitation is key to maximizing recovery.

Conclusion

The synthesis of this compound from 6-aminouracil is a well-established and reliable procedure that proceeds in high yield. The key transformations—electrophilic nitrosation followed by chemical reduction—are fundamental reactions in heterocyclic chemistry. By understanding the causality behind each step, from managing the physical properties of the reaction slurry to the rationale for isolating a specific salt form, researchers can confidently and safely execute this synthesis. This guide provides the necessary technical depth and practical insights to empower professionals in the successful production of this valuable chemical intermediate.

References

-

Sherman, W.R., and Taylor, E.C., Jr. (1957). Diaminouracil Hydrochloride. Organic Syntheses, 37, 23. Available at: [Link]

-

Ibrahim, Y.A., Al-Harbi, L.A., and El-Tohamy, S.A. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14, 21893-21935. Available at: [Link]

-

Baran, P., et al. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(3), 679-713. Available at: [Link]

- Lonza AG (1979). New Process for Preparing 5,6-Diamino-Uracil from 5-Nitroso-6-Amino-Uracil. FR2398064A1.

- Lonza AG (1982). Process for Production of 5,6-Diaminouracil. CH629788A5.

-

Mousa, B., et al. (2015). A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding. International Journal of Organic Chemistry, 5, 37-47. Available at: [Link]

-

Shishov, A., et al. (2005). Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-Thiouracil with α,β-Unsaturated Ketones. Collection of Czechoslovak Chemical Communications, 70(3), 342-356. Available at: [Link]

-

PubChem (n.d.). 6-Amino-5-nitrosouracil. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. FR2398064A1 - NEW PROCESS FOR PREPARING 5,6-DIAMINO-URACIL FROM 5-NITROSO-6-AMINO-URACIL - Google Patents [patents.google.com]

- 5. CH629788A5 - PROCESS FOR PRODUCTION OF 5,6-DIAMINOURACIL. - Google Patents [patents.google.com]

5,6-Diaminouracil semisulfate molecular structure and weight

An In-Depth Technical Guide to 5,6-Diaminouracil Semisulfate for Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Diaminouracil and its salts, such as the semisulfate form, are pivotal intermediates in synthetic organic chemistry. This technical guide provides a comprehensive overview of this compound, with a focus on its molecular structure, physicochemical properties, synthesis, and applications, particularly within the realm of drug discovery and development. By synthesizing technical data with practical insights, this document serves as an essential resource for professionals leveraging this versatile pyrimidine derivative in their research endeavors.

Introduction and Significance

5,6-Diaminouracil, an aminouracil where the hydrogen atoms at positions 5 and 6 of uracil are substituted by amino groups, is a critical building block in heterocyclic chemistry.[1][2] Its sulfate salt, specifically the semisulfate, offers enhanced stability and handling properties compared to the free base, making it a preferred reagent in various synthetic protocols. The strategic placement of its amino groups facilitates a wide range of chemical transformations, rendering it an invaluable precursor for the synthesis of diverse bioactive molecules. Uracil derivatives, in general, are highly sought after in drug discovery due to their wide spectrum of biological activities, including antioxidant, antimicrobial, anticancer, anti-Alzheimer's, and antiviral properties.[3] 5,6-Diaminouracil serves as a key starting material for constructing more complex heterocyclic systems like purines, pteridines, and other fused pyrimidines.[3][4][5]

Molecular Structure and Physicochemical Properties

The molecular integrity of this compound is fundamental to its reactivity and utility. A thorough understanding of its structural and physical characteristics is paramount for its effective application in experimental design.

Molecular Structure

The core of the molecule is the pyrimidine ring of uracil, with amino groups attached to the C5 and C6 positions. The IUPAC name for the free base is 5,6-diamino-1H-pyrimidine-2,4-dione.[1] The semisulfate designation indicates the stoichiometric ratio between the diaminouracil base and sulfuric acid.

Caption: Molecular structure of 5,6-Diaminouracil.

Physicochemical Data

The following table summarizes the key physicochemical properties of 5,6-diaminouracil and its semisulfate salt, providing essential data for experimental planning and execution.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆N₄O₂ · xH₂SO₄ | [4][6] |

| Molecular Weight (Free Base) | 142.12 g/mol | [1][4][6][7] |

| Appearance | Fine off-white to yellow crystalline powder | [8][9] |

| Melting Point | >260 °C (decomposes) | [6] |

| CAS Number | 32014-70-3 (sulfate); 3240-72-0 (free base) | [1][4][6] |

| Solubility | Slightly soluble in water | [9] |

| Synonyms | 5,6-Diamino-2,4-dihydroxypyrimidine sulfate; 4,5-Diamino-2,6-dihydroxypyrimidine sulfate | [4] |

Synthesis and Reactivity

The synthesis of 5,6-diaminouracil derivatives typically involves a two-step process starting from a 6-aminouracil precursor. This common pathway underscores the importance of controlling reaction conditions to achieve high yields and purity.

General Synthetic Pathway

A widely employed synthetic route involves the nitrosation of 6-aminouracil or its N-substituted derivatives, followed by the reduction of the resulting 5-nitroso intermediate.[10]

-

Nitrosation: 6-Aminouracil is reacted with a nitrosating agent, commonly generated in situ from sodium nitrite and an acid (e.g., acetic acid), to yield 6-amino-5-nitrosouracil.[10] Careful control of temperature and pH is crucial at this stage to prevent side reactions.

-

Reduction: The intermediate 6-amino-5-nitrosouracil is then reduced to 5,6-diaminouracil. Common reducing agents for this transformation include sodium hydrosulfite (sodium dithionite) or catalytic hydrogenation.[10][11] The choice of reducing agent can be influenced by the scale of the reaction and the desired purity of the final product.

Caption: Synthetic workflow for 5,6-Diaminouracil.

Experimental Protocol: Synthesis of 5,6-Diaminouracil Hydrochloride

The following is a condensed protocol based on established literature procedures for the synthesis of the hydrochloride salt, which is analogous to the synthesis of the semisulfate.[12]

-

Preparation of 6-Aminouracil: A mixture of ethyl cyanoacetate, urea, and sodium ethoxide in ethanol is refluxed. The reaction mixture solidifies and is then treated with hot water.[12]

-

Nitrosation: The resulting 6-aminouracil is suspended in water and glacial acetic acid is added, followed by a solution of sodium nitrite in water. The mixture is stirred, and the precipitated 6-amino-5-nitrosouracil is collected by filtration.[12]

-

Reduction: The 6-amino-5-nitrosouracil is added to a hot solution of sodium hydrosulfite in water. The mixture is heated and then cooled, and the pH is adjusted with concentrated hydrochloric acid to precipitate the diaminouracil hydrochloride.[12]

-

Isolation: The product is isolated by filtration, washed, and dried. The yield is typically in the range of 68-81%.[12]

Causality Note: The initial cyclization to form 6-aminouracil is a crucial step that builds the pyrimidine core. The subsequent nitrosation at the C5 position is facilitated by the electron-donating nature of the amino group at C6. The final reduction of the nitroso group to an amino group is a standard transformation that yields the desired product.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of a wide array of heterocyclic compounds with significant biological and pharmacological relevance.[5]

Precursor to Bioactive Molecules

5,6-Diaminouracil is a key precursor in the synthesis of:

-

Xanthine Derivatives: It is a precursor to paraxanthine and its analogs.[4]

-

Fused Pyrimidines: The adjacent amino groups are ideal for condensation reactions to form fused heterocyclic systems such as purines, pteridines, and pyrido-, pyrrolo-, and pyrimido-pyrimidines.[3]

-

Novel Therapeutics: Its derivatives have been investigated for a range of therapeutic applications, leveraging their antioxidant, antimicrobial, anticancer, and antiviral properties.[3]

Caption: 5,6-Diaminouracil in the drug discovery pipeline.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound.

-

Hazards: It is classified as an irritant.[1] It may cause skin and serious eye irritation, as well as respiratory irritation.[13] It is also harmful if swallowed.[1][9]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times.[13] In cases where dust may be generated, a respirator (e.g., N95) is recommended.

-

Handling: Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.[13][14] Avoid contact with skin, eyes, and clothing.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound is hygroscopic and should be protected from moisture.[8]

Conclusion

This compound is a cornerstone intermediate for the synthesis of a multitude of heterocyclic compounds, many of which possess significant biological activity. Its well-defined molecular structure and predictable reactivity make it an indispensable tool for researchers and scientists in the field of drug development. A thorough understanding of its properties, synthesis, and safe handling practices, as outlined in this guide, is crucial for its effective and responsible use in advancing scientific discovery.

References

-

Global Substance Registration System. (n.d.). 5,6-DIAMINOURACIL. Retrieved from [Link]

-

DNAmod. (n.d.). 5,6-dihydroxyuracil. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76726, 5,6-Diaminouracil. Retrieved from [Link]

-

Al-Warhi, T., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. Retrieved from [Link]

-

Sherman, W. R., & Taylor, E. C., Jr. (n.d.). Diaminouracil hydrochloride. Organic Syntheses. Retrieved from [Link]

-

DNAmod. (n.d.). 5,6-diaminouracil. Retrieved from [Link]

-

Angene Chemical. (n.d.). The Chemical Properties and Applications of 1,3-Diethyl-5,6-diaminouracil. Retrieved from [Link]

- Google Patents. (n.d.). PROCESS FOR PRODUCTION OF 5,6-DIAMINOURACIL.

-

CONICET. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Retrieved from [Link]

-

ResearchGate. (2021). Recent applications of aminouracil in multicomponent reactions. Retrieved from [Link]

Sources

- 1. 5,6-Diaminouracil | C4H6N4O2 | CID 76726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DNAmod: 5,6-diaminouracil [dnamod.hoffmanlab.org]

- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. 5,6-二氨基脲嘧啶硫酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. echemi.com [echemi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CH629788A5 - PROCESS FOR PRODUCTION OF 5,6-DIAMINOURACIL. - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. fishersci.com [fishersci.com]

solubility of 5,6-Diaminouracil semisulfate in water and organic solvents

An In-Depth Technical Guide to the Solubility of 5,6-Diaminouracil Semisulfate in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Diaminouracil, a heterocyclic compound of significant interest in medicinal chemistry and drug development, presents unique formulation challenges largely governed by its solubility characteristics. This technical guide provides a comprehensive analysis of the solubility of its semisulfate salt in aqueous and organic media. Recognizing the limited availability of direct quantitative data, this document synthesizes qualitative descriptions, comparative data from structurally related analogs, and theoretical frameworks to provide a robust understanding. Furthermore, it offers detailed, field-proven experimental protocols for thermodynamic solubility determination and an overview of computational approaches for solubility prediction, empowering researchers to navigate the complexities of formulation development for this and similar compounds.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences.[1] For an active pharmaceutical ingredient (API) to be bioavailable, it must first dissolve in physiological fluids to be absorbed into systemic circulation.[2] Poor aqueous solubility is a major hurdle in drug development, often leading to inadequate absorption, reduced bioavailability, and ultimately, therapeutic failure.[3] More than 40% of new chemical entities (NCEs) are estimated to be poorly soluble in water, making solubility enhancement a critical focus for formulation scientists.[1]

5,6-Diaminouracil is a key intermediate in the synthesis of various therapeutic agents, including xanthine derivatives like paraxanthine.[4] Its physicochemical properties, particularly the solubility of its salt forms, are pivotal for designing efficient synthesis, purification, and formulation processes. The semisulfate salt, while offering potential advantages in terms of stability and handling, is qualitatively described as only "slightly soluble" in water.[5] This guide aims to dissect this statement, providing a deeper, actionable understanding for the research professional.

Physicochemical Properties of 5,6-Diaminouracil and its Salts

5,6-Diaminouracil is a pyrimidine derivative with the following structure:

The presence of two amino groups and two keto groups makes the molecule polar and capable of extensive hydrogen bonding, both as a donor and an acceptor. These structural features are the primary determinants of its solubility behavior.

The semisulfate salt has the molecular formula C₄H₆N₄O₂ · xH₂SO₄.[4] Salt formation is a common strategy to enhance the solubility and dissolution rate of ionizable drugs. However, the success of this strategy depends on the properties of both the parent molecule and the counter-ion. While the hydrochloride salt of 5,6-diaminouracil is reported to be "appreciably soluble" in water, the sulfate salt exhibits lower solubility.[5] This difference can be attributed to the nature of the salt and its crystal lattice energy.

Solubility Profile of this compound and Related Analogs

Aqueous Solubility

As previously noted, this compound is sparingly soluble in water.[5] The pH of the aqueous medium is expected to be a critical factor influencing its solubility. As a di-basic compound, the solubility of 5,6-diaminouracil will increase in acidic conditions due to the protonation of the amino groups. The pKa of related aminouracils suggests that these compounds are weak bases.[7]

Organic Solvent Solubility

The solubility in organic solvents is dictated by the principle of "like dissolves like."

-

Polar Protic Solvents: Solvents like ethanol and methanol, which can participate in hydrogen bonding, are expected to be moderately effective at solvating 5,6-diaminouracil. For instance, the related compound 5,6-diamino-1-methyluracil is known to be soluble in water and ethanol.[8]

-

Polar Aprotic Solvents: High-polarity aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are generally excellent solvents for uracil and its derivatives due to their ability to disrupt the intermolecular hydrogen bonds in the solid crystal lattice.[9] Uracil itself exhibits significantly higher solubility in DMSO (~50 mg/mL) and DMF (~60 mg/mL) compared to water.[9]

-

Non-Polar Solvents: Non-polar solvents like hexane and toluene are unlikely to be effective solvents for the highly polar this compound.

Comparative Solubility Data of Uracil and its Derivatives

The following table summarizes the available solubility data for uracil and related compounds to provide a comparative context for estimating the solubility of this compound.

| Compound | Solvent | Solubility | Reference |

| Uracil | Water | ~3.3 mg/mL (at 20°C) | [10] |

| Hot Water | Soluble | [11] | |

| Ethanol | ~0.8 mg/mL | [9] | |

| DMSO | ~50 mg/mL | [9] | |

| DMF | ~60 mg/mL | [9] | |

| 5-Fluorouracil | Water | ~12 mg/mL (at 25°C) | [10] |

| 5,6-Diaminouracil Hydrochloride | Water | Appreciably Soluble | [5] |

| This compound | Water | Slightly Soluble | [5] |

| 5,6-Diamino-1-methyluracil | Water, Ethanol | Soluble | [8] |

This comparative data suggests that while the sulfate salt has low aqueous solubility, polar aprotic solvents like DMSO and DMF are likely to be effective solvents.

Experimental Determination of Thermodynamic Solubility

For definitive solubility data, experimental determination is essential. The "gold standard" for determining the thermodynamic (or equilibrium) solubility is the shake-flask method. This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials:

-

This compound (solid powder)

-

Selected solvents (e.g., deionized water, pH buffers, ethanol, DMSO)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Protocol:

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of vials. The "excess" is crucial to ensure that a saturated solution is achieved and that undissolved solid remains at equilibrium.

-

Add a precise volume of the chosen solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for physiological relevance).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the minimum time required to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter to remove any remaining undissolved particles. This step is critical to avoid overestimation of solubility. Causality Note: Filtration removes suspended microparticles that would otherwise contribute to the measured concentration, leading to erroneously high solubility values.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the filtered sample and the standard solutions using a validated analytical method (HPLC-UV is preferred for its specificity and sensitivity).

-

Construct a calibration curve from the standard solutions (absorbance or peak area vs. concentration).

-

Determine the concentration of the filtered sample from the calibration curve. This concentration represents the thermodynamic solubility.

-

-

Validation and Controls:

-

Perform the experiment in triplicate to assess reproducibility.

-

For aqueous solubility, measure the pH of the saturated solution at the end of the experiment to understand the final equilibrium conditions.

-

Visually inspect the remaining solid to check for any changes in its physical appearance (e.g., color, crystal form), which might indicate degradation or polymorphic transformation.

-

Visualizing the Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Computational Approaches to Solubility Prediction

In the absence of experimental data, computational models can provide valuable estimates of solubility. Quantitative Structure-Property Relationship (QSPR) models are a prominent in silico tool used in early-stage drug development.[2][3] These models establish a mathematical relationship between the chemical structure of a compound (represented by molecular descriptors) and its physicochemical properties, including solubility.

Principles of QSPR Modeling

QSPR models are built on the premise that the properties of a molecule are encoded in its structure. The general workflow involves:

-

Data Collection: A dataset of compounds with experimentally determined solubilities is compiled.

-

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can encode information about topology, geometry, electronic properties, and lipophilicity (e.g., logP, topological polar surface area).[12]

-

Model Building: Statistical or machine learning algorithms (e.g., multiple linear regression, random forest, neural networks) are used to build a model that correlates the descriptors with solubility.[13][14]

-

Validation: The model's predictive power is rigorously tested using external datasets of compounds not used in the model training.

Application to this compound

While a custom QSPR model for uracil derivatives is beyond the scope of this guide, researchers can leverage commercially available or open-source software that incorporates pre-built solubility prediction models. When using such tools, it is crucial to consider the model's applicability domain—the chemical space for which the model has been trained and validated. Given the unique polar and hydrogen-bonding characteristics of 5,6-diaminouracil, a model trained on a diverse set of drug-like compounds is more likely to yield a reasonable prediction.

Logical Relationship in QSPR Modeling

Caption: QSPR Modeling Workflow for Solubility Prediction.

Conclusion and Future Directions

The solubility of this compound is a critical parameter for its successful application in pharmaceutical research and development. While quantitative data remains sparse, this guide has established a framework for understanding its solubility profile through qualitative analysis, comparison with structural analogs, and robust methodologies for experimental determination. The low aqueous solubility of the semisulfate salt, in contrast to the higher solubility of the hydrochloride, underscores the profound impact of the counter-ion on the physicochemical properties of an API. For practical applications, the use of polar aprotic solvents like DMSO and DMF appears promising for achieving higher concentrations.

Moving forward, the definitive characterization of this compound's solubility across a range of pH values and in various co-solvent systems is a crucial next step. The experimental and computational frameworks provided herein offer a clear roadmap for researchers to generate this vital data, thereby accelerating the journey from laboratory synthesis to clinical application.

References

- Duchowicz, P. R., Talevi, A., Bruno-Blanch, L. E., & Castro, E. A. (2008). New QSPR study for the prediction of aqueous solubility of drug-like compounds. Bioorganic & Medicinal Chemistry, 16(17), 7944–7955.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.

- IEEE. (2025). QSPR Prediction of Aqueous Solubility of Organic Compounds: Active Pharmaceutical Ingredients and Excipients.

-

MDPI. (n.d.). Duality of Simplicity and Accuracy in QSPR: A Machine Learning Framework for Predicting Solubility of Selected Pharmaceutical Acids in Deep Eutectic Solvents. Retrieved from [Link]

- ACS Publications. (2019). Machine Learning Derived Quantitative Structure Property Relationship (QSPR) to Predict Drug Solubility in Binary Solvent Systems. Industrial & Engineering Chemistry Research.

-

Organic Syntheses. (n.d.). Diaminouracil hydrochloride. Retrieved from [Link]

-

pharma-ingredients.com. (2026). Understanding Uracil Solubility in Organic Solvents. Retrieved from [Link]

- ACS Publications. (2020).

-

NIH. (n.d.). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Retrieved from [Link]

-

ResearchGate. (2025). Computational models for the prediction of drug solubility. Retrieved from [Link]

- NIH. (2022). Computational simulation and target prediction studies of solubility optimization of decitabine through supercritical solvent. Scientific Reports.

-

FindAPhD. (n.d.). Predicting drug solubility in different solvents using molecular simulation and machine learning. Retrieved from [Link]

-

NIH. (n.d.). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Retrieved from [Link]

-

PubChem. (n.d.). 5,6-Diaminouracil. Retrieved from [Link]

-

ResearchGate. (2025). Solubility of 6-aminouracil and 1-methyl-6-aminouracil in water and some organic solvents. Retrieved from [Link]

-

PubChem. (n.d.). 5,6-Diamino-1,3-diethyluracil Hydrochloride. Retrieved from [Link]

Sources

- 1. hbgxchemical.com [hbgxchemical.com]

- 2. Sci-Hub. New QSPR study for the prediction of aqueous solubility of drug-like compounds / Bioorganic & Medicinal Chemistry, 2008 [sci-hub.jp]

- 3. New QSPR study for the prediction of aqueous solubility of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 5,6-Diaminouracil | C4H6N4O2 | CID 76726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biosynth.com [biosynth.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Uracil CAS#: 66-22-8 [m.chemicalbook.com]

- 11. creative-enzymes.com [creative-enzymes.com]

- 12. QSPR Prediction of Aqueous Solubility of Organic Compounds: Active Pharmaceutical Ingredients and Excipients | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Computational simulation and target prediction studies of solubility optimization of decitabine through supercritical solvent - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Stability in a Versatile Precursor

An In-Depth Technical Guide to the Stability and Storage of 5,6-Diaminouracil Semisulfate

5,6-Diaminouracil and its salts are foundational building blocks in medicinal chemistry. As a pyrimidine derivative, it serves as a key precursor for the synthesis of a wide array of bioactive molecules, most notably xanthine derivatives like paraxanthine, which are potent adenosine receptor antagonists with therapeutic potential in neurodegenerative diseases and cancer immunotherapy.[1] The integrity of this starting material is paramount; its degradation can compromise reaction yields, introduce impurities, and ultimately impact the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive overview of the stability profile of this compound. Moving beyond a simple list of storage parameters, we will explore the underlying chemical principles that govern its stability, offering field-proven protocols for storage, handling, and stability assessment. Our objective is to equip researchers, scientists, and drug development professionals with the causal understanding required to maintain the long-term integrity and performance of this critical reagent.

Core Chemical and Physical Properties

Understanding the fundamental properties of this compound is the first step in designing appropriate storage and handling strategies. The molecule's structure, particularly the electron-rich vicinal diamine groups attached to the pyrimidine ring, dictates its reactivity and potential vulnerabilities.

| Property | Value | Source(s) |

| Chemical Name | 5,6-Diaminouracil sulfate | |

| Synonyms | 5,6-Diamino-2,4(1H,3H)-pyrimidinedione sulfate | |

| Molecular Formula | C₄H₆N₄O₂ · xH₂SO₄ | |

| Molecular Weight | 142.12 g/mol (free base) | [2] |

| Appearance | Solid powder | |

| Melting Point | >260 °C (with decomposition) | |

| Solubility | Slightly soluble in water | [3] |

Critical Factors Influencing Stability

The stability of this compound is not absolute but is a function of its environment. Several key factors can initiate or accelerate degradation. The following sections detail these factors and the chemical rationale behind their impact.

Oxidation

The primary vulnerability of 5,6-Diaminouracil arises from the two amino groups at the C5 and C6 positions. This vicinal diamine arrangement on an electron-rich heterocyclic ring is highly susceptible to oxidation.

-

Causality: Atmospheric oxygen, or more aggressive oxidizing agents, can readily abstract electrons from the nitrogen atoms and the double bond. This can lead to the formation of highly colored, complex degradation products, potentially through a di-imine or quinone-imine intermediate. Studies on similar aminouracils have shown their propensity to undergo oxidation, sometimes catalyzed by metal ions, to form hydroxylated species.[4] The presence of the semisulfate salt may offer some protection by protonating the amino groups, but this does not eliminate the risk. Therefore, minimizing contact with air, especially in solution, is crucial.

Humidity and Hydrolysis

As a solid powder, this compound is relatively stable. However, its hygroscopic nature, common for salts, means it can absorb ambient moisture. This absorbed water can act as a medium for degradation.

-

Causality: While structurally similar compounds show high resistance to hydrolysis under neutral conditions, prolonged exposure to water, especially at elevated temperatures or extreme pH, can facilitate degradative pathways.[5] These pathways may include hydrolysis of the amino groups or, more severely, hydrolytic opening of the pyrimidine ring itself.[5] The low solubility of the sulfate salt in water helps mitigate this risk compared to more soluble salts like the hydrochloride.[3]

Temperature

The high decomposition temperature (>260 °C) indicates excellent thermal stability in the solid state for short-term exposures, such as those encountered during transport. However, for long-term storage, elevated temperatures invariably accelerate all chemical degradation processes.

-

Causality: Heat provides the activation energy needed to overcome reaction barriers for oxidation, hydrolysis, and other decomposition reactions. Even well below the decomposition point, chronic exposure to temperatures above the recommended range can lead to a gradual loss of purity. For a related compound, 5,6-Diamino-1,3-dimethyluracil, storage at refrigerated temperatures (2°C - 8°C) is recommended to ensure optimal stability.[5] This serves as a prudent guideline for the semisulfate salt as well.

Light (Photostability)

Pyrimidine-based structures are inherently chromophoric and can absorb UV or visible light. This absorption can excite the molecule to a higher energy state, making it more reactive.

-

Causality: While specific photostability studies on this compound are not widely published, research on related 6-aminouracils demonstrates their participation in photochemical reactions.[6] Exposure to light, particularly high-energy UV light, can catalyze oxidative processes or lead to other complex rearrangements. Therefore, protection from light is a mandatory precaution.

Potential Degradation Pathways

Based on the chemical nature of 5,6-Diaminouracil, two primary degradation pathways can be hypothesized: oxidation and hydrolysis. Understanding these potential routes is essential for developing stability-indicating analytical methods capable of resolving the parent compound from its degradants.

Caption: Hypothesized degradation pathways for 5,6-Diaminouracil.

Recommended Storage and Handling Protocols

A self-validating storage protocol is one where the procedures inherently minimize exposure to known degradation triggers. The following recommendations are designed to be a robust system for maintaining the purity and stability of this compound.

Long-Term Storage (Months to Years)

-

Temperature: Store at 2°C to 8°C. This is a conservative and safe recommendation based on best practices for analogous compounds.[5]

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). After weighing, flush the container headspace with inert gas before re-sealing. This directly mitigates the primary risk of oxidation.

-

Container: Use an amber glass vial or a container opaque to UV light. Ensure the container has a tight-fitting, high-integrity seal to prevent moisture ingress.

-

Location: Store in a dedicated, controlled-access refrigerator or cold room. Do not store near strong oxidizing agents.[5]

Short-Term / In-Use Storage (Days to Weeks)

-

Environment: Allow the container to equilibrate to room temperature in a desiccator before opening. This critical step prevents condensation of atmospheric moisture onto the cold powder.

-

Handling: Weigh out the required amount of material in a well-ventilated area or chemical fume hood.[7] Minimize the time the container is open to the atmosphere.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, as the compound is classified as an irritant and harmful if swallowed.[2][7]

Caption: Recommended workflow for handling and storage.

Methodology for Stability Assessment: A Forced Degradation Protocol

To definitively establish the stability profile and develop a stability-indicating analytical method, a forced degradation study is required, consistent with ICH guidelines.[8] This protocol provides a systematic approach to stress the molecule and identify potential degradation products.

The cornerstone of this process is a robust High-Performance Liquid Chromatography (HPLC) method that can separate the intact 5,6-Diaminouracil from all process impurities and degradation products.[5]

Step-by-Step Experimental Protocol

-

Preparation of Stock Solution:

-

Accurately prepare a 1 mg/mL stock solution of this compound. Due to its low water solubility, a suitable solvent might be a mixture of water and an organic modifier like acetonitrile or DMSO. A small amount of acid may be required to aid dissolution.

-

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.

-

Basic Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.

-

Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.

-

Thermal Stress (Solution): Heat the stock solution at 60°C.

-

Thermal Stress (Solid): Store the solid powder at 60°C in a stability chamber.

-

Photolytic Stress: Expose the stock solution (in a quartz cuvette) and solid powder to a calibrated light source as per ICH Q1B guidelines.

-

Control: Maintain a stock solution protected from light at 2-8°C.

-

-

Incubation and Sampling:

-

Incubate all stressed samples under their respective conditions.

-

Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours). The goal is to achieve 5-20% degradation.

-

Neutralize the acidic and basic samples before injection. Dilute all samples to a suitable concentration for HPLC analysis.

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase: A gradient elution is recommended. For example:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

-

Gradient: Start with a low percentage of B, increasing over 15-20 minutes to elute more retained degradation products.

-

Detection: UV detection at the molecule's λmax (approx. 260 nm for the hydrochloride analog).[3] A Photo-Diode Array (PDA) detector is highly recommended to assess peak purity and identify the UV spectra of degradants.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for the parent peak.

-

Assess peak purity to ensure the main peak is not co-eluting with degradants.

-

Quantify any significant degradation products (e.g., >0.1%).

-

Caption: Workflow for a forced degradation stability study.

Conclusion

This compound is a robust molecule with good thermal stability in its solid form. However, its chemical structure imparts a significant susceptibility to oxidative degradation and potential instability under conditions of high humidity, extreme pH, and light exposure. The key to preserving its integrity lies in a proactive and scientifically-grounded approach to storage and handling. By controlling the compound's environment—specifically by storing it under an inert atmosphere at refrigerated temperatures and protecting it from light and moisture—researchers can ensure its long-term purity and reliability for critical synthetic applications. The implementation of validated, stability-indicating analytical methods is the final, essential step in a comprehensive quality control system.

References

- BenchChem. (n.d.). Stability of "5,6-Diamino-1,3-dimethyluracil" under acidic versus basic conditions.

- BenchChem. (n.d.). 5,6-Diaminouracil | C4H6N4O2 | Research Chemical.

- Sherman, W. R., & Taylor, E. C., Jr. (n.d.). Diaminouracil hydrochloride. Organic Syntheses Procedure.

- DNAmod. (n.d.). 5,6-diaminouracil.

- Sigma-Aldrich. (n.d.). 5,6-Diamino-1,3-dimethyluracil technical grade.

- PubChem. (n.d.). 5,6-Diaminouracil. National Institutes of Health.